molecular formula C16H16 B1338045 3-(4-Biphenyl)-2-methyl-1-propene CAS No. 53573-00-5

3-(4-Biphenyl)-2-methyl-1-propene

Cat. No.: B1338045
CAS No.: 53573-00-5
M. Wt: 208.3 g/mol
InChI Key: ZRWNOQGLFCGKHV-UHFFFAOYSA-N
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Description

3-(4-Biphenyl)-2-methyl-1-propene is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl group attached to a propene chain with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenyl)-2-methyl-1-propene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between an organoboron compound and a halide. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alkanes.

Scientific Research Applications

3-(4-Biphenyl)-2-methyl-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Biphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Biphenyl)-2-methyl-1-propene is unique due to its specific structural features and reactivity. Its biphenyl group provides stability and rigidity, while the propene chain offers flexibility for further functionalization. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNOQGLFCGKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510397
Record name 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53573-00-5
Record name 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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